2-Hydroxyethyl palmitate

説明

Historical Context and Evolution of Research on Fatty Acid Esters in Biological and Material Sciences

The study of fatty acids and their esters has a rich history, evolving from basic chemical identification to the exploration of their complex roles in biological systems and material science. Initially, fatty acids were recognized as fundamental components of lipids. wikipedia.org The development of saponification processes in the 18th and 19th centuries was a pivotal moment, allowing for the isolation and study of fatty acid molecules. nih.gov

Research into fatty acid esters, such as fatty acid ethyl esters (FAEEs), gained momentum with the discovery of their formation in the body as nonoxidative products of ethanol (B145695) metabolism. researchgate.net This finding implicated them as potential mediators of ethanol-induced organ damage. researchgate.net The synthesis of various fatty acid esters, including sucrose (B13894) fatty acid esters, began as early as 1939 for their utility as surfactants in the chemical industry. tandfonline.com

In material sciences, the focus has been on harnessing the physical and chemical properties of fatty acid esters. Their applications are diverse, ranging from lubricants and plasticizers to surfactants and corrosion inhibitors. mdpi.comtaylorandfrancis.com The transesterification of vegetable oils to produce fatty acid methyl esters (FAMEs), commonly known as biodiesel, is a prominent example of their industrial significance. wikipedia.org More recently, research has explored the synthesis of 2-hydroxyethyl esters from various oils, like castor and soybean oil, for their potential as bio-additives to improve the lubricity of low-sulfur diesel fuel. ugm.ac.idunimma.ac.idresearchgate.netatlantis-press.com

Significance of 2-Hydroxyethyl Palmitate as a Bioactive Ester and Functional Molecule in Advanced Research

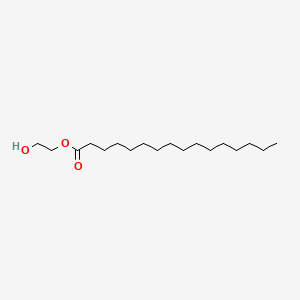

This compound, also known as ethylene (B1197577) glycol monopalmitate, is a hexadecanoate (B85987) ester formed from the condensation of palmitic acid and ethylene glycol. nih.gov Its significance in advanced research stems from its dual role as a bioactive ester and a functional molecule.

As a bioactive molecule, research suggests that this compound may possess antimicrobial properties. solubilityofthings.com Studies have identified it as a bioactive compound in extracts from actinomycetes, which are known producers of antibiotics. Its biocompatibility makes it a suitable candidate for applications in pharmaceuticals and cosmetics. solubilityofthings.com

In the realm of functional molecules, this compound's amphiphilic nature—possessing both hydrophobic and hydrophilic properties—makes it an effective emulsifier and surfactant. solubilityofthings.com This characteristic is valuable in creating stable emulsions of oil and water, a critical aspect in the formulation of various products. solubilityofthings.com Furthermore, its structure allows it to act as a liposomal carrier, potentially aiding in the delivery of therapeutic agents to specific targets within the body. In material science, it serves as a stabilizer, opacifying agent, thickening agent, and dispersing agent. specialchem.com

Current Research Landscape and Emerging Trends in this compound Studies

The current research on this compound is multifaceted, with studies spanning from its synthesis and characterization to its application in various fields. A significant area of investigation is its synthesis from renewable resources, such as vegetable oils, to create environmentally friendly bio-additives for fuels. ugm.ac.idunimma.ac.idresearchgate.netatlantis-press.com Researchers are exploring different catalysts and reaction conditions to optimize the yield and purity of 2-hydroxyethyl esters. unimma.ac.idatlantis-press.com

Another emerging trend is the investigation of the biological activities of this compound. Its potential antimicrobial and anti-inflammatory properties are of particular interest. solubilityofthings.comacs.org The ability of this molecule to enhance the solubility of hydrophobic drugs also points to its potential in drug delivery systems. solubilityofthings.com

Furthermore, the self-assembly properties of related fatty acid systems are being studied to understand the formation of different structures like vesicles and micelles, which has implications for creating novel delivery systems and advanced materials. mdpi.com The exploration of fatty acid esters of hydroxy fatty acids (FAHFAs) as a new class of lipids with anti-inflammatory and insulin-sensitizing properties is also a promising avenue of research. acs.org

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C18H36O3 | chemsrc.comalfa-chemistry.com |

| Molecular Weight | 300.48 g/mol | |

| Appearance | White to Off-white Solid | |

| Melting Point | 51-53°C | |

| Boiling Point | 410.9 ± 18.0 °C at 760 mmHg | |

| Density | 0.9 ± 0.1 g/cm3 | |

| Flash Point | 156ºC | chemsrc.comalfa-chemistry.com |

| Solubility | Soluble in Chloroform (Slightly), Methanol (B129727) (Slightly); Limited solubility in water | solubilityofthings.com |

Synonyms for this compound nih.govsolubilityofthings.comalfa-chemistry.com

| Synonym |

| 2-hydroxyethyl hexadecanoate |

| Ethylene glycol monopalmitate |

| Glycol palmitate |

| Palmitoylglycol |

| Hexadecanoic Acid, 2-Hydroxyethyl Ester |

特性

IUPAC Name |

2-hydroxyethyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)21-17-16-19/h19H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCRLBBIZJSWNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9004-94-8 | |

| Record name | Polyethylene glycol monopalmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10863345 | |

| Record name | hexadecanoic acid, 2-hydroxyethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4219-49-2, 9004-94-8 | |

| Record name | Glycol palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4219-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol monopalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004219492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycol palmitate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxohexadecyl)-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | hexadecanoic acid, 2-hydroxyethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxohexadecyl)-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCOL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T80A3T38WE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization for 2 Hydroxyethyl Palmitate

Chemical Synthesis Routes for 2-Hydroxyethyl Palmitate

The production of this compound can be achieved by either the direct reaction of palmitic acid with ethylene (B1197577) glycol or by the transesterification of a palmitic acid ester (such as a triglyceride or methyl ester) with ethylene glycol.

Direct Esterification Reactions

Direct esterification involves the reaction of palmitic acid with ethylene glycol, typically in the presence of a catalyst, to form the ester and water as a byproduct. The reaction is reversible, and thus, the removal of water is crucial to drive the equilibrium towards the formation of the product.

The choice of catalyst is critical in direct esterification as it dictates the reaction mechanism and conditions.

Brønsted Acid Catalysis: This is a common method for producing this compound. Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are effective catalysts. The mechanism involves the protonation of the carbonyl oxygen of palmitic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of ethylene glycol. The reaction is typically conducted at temperatures ranging from 120°C to 200°C. google.com To drive the reaction to completion, water is continuously removed, often through azeotropic distillation. Other sulfonic acids, such as camphor-β-sulphonic acid, have also been studied and shown to be efficient, sometimes resulting in less product discoloration compared to other acids.

Lewis Acid Catalysis: Lewis acids function as catalysts by accepting an electron pair from the carbonyl oxygen of the fatty acid, which activates the carbonyl group for nucleophilic attack. Various Lewis acid catalysts, such as tin (IV) chloride (SnCl₄) and zinc chloride (ZnCl₂), are effective for fatty acid esterification. google.commdpi.com Other examples include metal oxides like sulfated zirconia, which demonstrate high catalytic activity in both esterification and transesterification reactions. mdpi.com Titanium-based compounds, such as (Cyclopentadienyl)titanium trichloride, also function as Lewis acid catalysts in transesterification, a principle applicable to esterification. acs.org

Base Catalysis: While less common for direct esterification due to the potential for soap formation (saponification), base-catalyzed routes are possible. In this approach, a strong base like sodium hydroxide (B78521) (NaOH) deprotonates the hydroxyl group of ethylene glycol, forming a more potent nucleophile (an alkoxide). This alkoxide then attacks the carbonyl carbon of the fatty acid. This method can be problematic as the free fatty acid can react with the base catalyst, forming a salt (soap) and water, which reduces the yield of the desired ester.

Table 1: Comparison of Catalyst Types for Direct Esterification of Palmitic Acid with Ethylene Glycol

| Catalyst Type | Example(s) | Mechanism of Action | Typical Reaction Temperature | Key Considerations |

|---|---|---|---|---|

| Brønsted Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (PTSA) | Protonates the carbonyl oxygen of palmitic acid, increasing its electrophilicity. | 120-200 °C google.com | Requires continuous removal of water to shift equilibrium. Potential for side reactions and product discoloration. |

| Lewis Acid | Tin (IV) Chloride (SnCl₄), Zinc Chloride (ZnCl₂), Sulfated Zirconia | Coordinates with the carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack. google.commdpi.com | Variable, can be >150 °C mdpi.com | Can catalyze both esterification and transesterification. Reduces equipment corrosion compared to Brønsted acids. mdpi.com |

| Base | Sodium Hydroxide (NaOH) | Deprotonates ethylene glycol to form a stronger nucleophile (alkoxide). | ~180 °C | Risk of saponification (soap formation), which can lower the ester yield. |

| Biocatalyst | Candida rugosa Lipase (B570770), Rhizopus oryzae Lipase | Enzyme provides an active site for the reaction, proceeding under milder conditions. scitepress.orgscielo.org.co | 30-60 °C scitepress.orgscielo.org.co | High selectivity and mild reaction conditions, but enzymes can be costly and require specific operating parameters (pH, water content). |

Kinetic Studies of Esterification for this compound

Kinetic studies are essential for understanding reaction rates and optimizing reactor design. The esterification of fatty acids is a reversible reaction, and its kinetics can be described by various models. The reaction rate is influenced by temperature, catalyst concentration, and the molar ratio of reactants.

The activation energy (Ea) is a key kinetic parameter indicating the minimum energy required for a reaction to occur. For the acid-catalyzed esterification of caprylic acid (a fatty acid similar to palmitic acid) with ethylene glycol, an activation energy of 53 ± 3 kJ/mol has been reported. ucr.ac.cr The activation energy for the Fischer esterification of fatty acids is generally around 42 kJ/mol with methanol (B129727) and increases to approximately 53 kJ/mol for more sterically hindered alcohols. ucr.ac.cr For the esterification of palmitic acid with methanol using a macroporous ion exchange resin (Amberlyst 15), the activation energy for the forward reaction was found to be 11.552 kJ/mol. iium.edu.my Enzymatic esterification using Rhizopus oryzae cells showed an even lower activation energy of 5.6 kcal/mol (approximately 23.4 kJ/mol). scielo.org.co

The reaction rate typically shows a linear dependency on catalyst loading, provided that mass transfer resistance is not a limiting factor. researchgate.net The reaction often follows a pseudo-second-order kinetic model. ucr.ac.cr

Table 2: Selected Kinetic Parameters for Fatty Acid Esterification

| Fatty Acid | Alcohol | Catalyst | Activation Energy (Ea) | Source |

|---|---|---|---|---|

| Caprylic Acid | Ethylene Glycol | Acid Catalyst | 53 ± 3 kJ/mol | ucr.ac.cr |

| Palmitic Acid | Methanol | Amberlyst 15 | 11.552 kJ/mol (forward) | iium.edu.my |

| Palmitic Acid | Propanol | Rhizopus oryzae Lipase | ~23.4 kJ/mol (5.6 kcal/mol) | scielo.org.co |

| Palm Fatty Acids | Isopropanol | Methanesulphonic Acid | ~64 kJ/mol | ucr.ac.cr |

Transesterification Processes for this compound Production

Transesterification is an alternative route where a fatty acid ester, typically a triglyceride from a vegetable oil or a simple alkyl ester like methyl palmitate, is reacted with ethylene glycol to produce this compound and a byproduct (glycerol or a simple alcohol). nih.gov This process is also reversible and catalyzed.

Alkali Catalysis: Homogeneous alkali catalysts are widely used for transesterification. Common catalysts include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH). nih.govsysrevpharm.orgmdpi.com The mechanism involves the formation of an alkoxide from ethylene glycol, which then attacks the carbonyl carbon of the starting ester. This method is efficient but requires the starting oil to have a low free fatty acid (FFA) content to prevent soap formation. mdpi.com

Heterogeneous Catalysis: To overcome the separation and corrosion issues associated with homogeneous catalysts, solid heterogeneous catalysts are employed. These catalysts are insoluble in the reaction mixture, allowing for easier recovery and reuse. researchgate.net Examples include:

Metal Oxides: Calcium oxide (CaO) and zinc oxide (ZnO) are effective, often used on a support material. nih.gov

Clay-Based Catalysts: Montmorillonite clays (B1170129) such as KSF and K10 have been shown to effectively catalyze the esterification of fatty acids. researchgate.net

Double Metal Salts: Catalysts prepared from a Group 1 metal hydroxide (e.g., KOH) and a Group 2 metal hydroxide (e.g., Ca(OH)₂) on a support like zirconium oxide have been developed for transesterification. google.comgoogle.com

Ion Exchange Resins: Acidic or basic ion exchange resins can also serve as heterogeneous catalysts.

To maximize the yield of this compound from transesterification, several reaction parameters must be optimized.

Temperature: The reaction rate increases with temperature. Typical temperatures for base-catalyzed transesterification with ethylene glycol range from 150°C to 175°C under atmospheric pressure. nih.gov In some processes, higher temperatures of 205-225°C have been used. google.com However, the temperature should be kept below the boiling point of the alcohol to avoid the need for a pressurized reactor, unless such a system is intentionally used. psu.edu

Molar Ratio: According to Le Chatelier's principle, using an excess of one reactant can shift the equilibrium towards the products. In the transesterification of vegetable oils with ethylene glycol, a significant excess of ethylene glycol is used. Molar ratios of oil (triglyceride) to ethylene glycol of 1:10 or 1:3 are commonly reported. nih.gov This excess helps to drive the reaction towards the formation of the monoester.

Pressure: The reaction is often carried out at atmospheric pressure. nih.gov However, applying a vacuum (e.g., -0.95 to -0.98 MPa) can be an effective strategy, particularly when starting from a methyl ester. google.com The vacuum helps to remove the methanol byproduct, which has a lower boiling point than the other reactants, thereby shifting the equilibrium towards the desired product. google.comwikipedia.org Conversely, high-pressure systems can also be used, for instance in supercritical alcohol methodologies, to facilitate the reaction. wikipedia.org

Table 3: Optimization of Reaction Parameters for Transesterification with Ethylene Glycol

| Parameter | Typical Range/Value | Effect on Reaction | Source(s) |

|---|---|---|---|

| Temperature | 150 - 225 °C | Increases reaction rate. Must be controlled to prevent side reactions and boiling of alcohol. | nih.govgoogle.com |

| Molar Ratio (Oil:Ethylene Glycol) | 1:3 to 1:10 | An excess of ethylene glycol shifts the equilibrium to favor product formation. | nih.gov |

| Catalyst Loading (Base) | 0.05 - 7% by weight/mole | Higher concentration generally increases reaction rate up to a certain point. | sysrevpharm.orggoogle.com |

| Pressure | Atmospheric or Vacuum | Atmospheric pressure is common. Vacuum can be applied to remove volatile byproducts (e.g., methanol), driving the reaction forward. | google.comnih.gov |

Catalytic Transesterification (e.g., Alkali, Heterogeneous Catalysts)

Novel Synthetic Approaches for this compound and Analogues

Recent research has explored innovative methods for the synthesis of this compound and its analogues, aiming for improved efficiency and greener processes. One approach involves the reaction of ethylene stearate (B1226849) with silver or potassium salts of palmitic acid at elevated temperatures. Specifically, heating ethylene stearate with AgO2CC15H31 at 140°C for 3-4 hours, or with KO2CC15H31 for a longer duration, yields this compound.

Another novel strategy focuses on the synthesis of related hydroxyalkyl esters. For instance, 2-hydroxy propyl palmitate has been synthesized from fatty acids sourced from the cooking oil industry. researchgate.net This process begins with the esterification of palmitic acid with BF3/methanol to produce methyl palmitate, achieving a yield of 72.13%. researchgate.net Subsequently, the methyl palmitate is reacted with propylene (B89431) glycol using K2CO3 as a base catalyst to produce 2-hydroxy propyl palmitate with a yield of 52.90%. researchgate.net

Furthermore, the synthesis of hybrid molecules incorporating palmitic acid has been investigated. For example, a pharmacophore connection strategy has been used to combine adamantane (B196018) with analogues of hydroxytyrosol, with palmitic acid being used to induce lipid overload in cell cultures for biological evaluation. nih.gov This highlights the ongoing exploration of novel structures derived from palmitic acid for various applications.

Enzymatic Synthesis of this compound

Enzymatic synthesis, particularly using lipases, presents a green alternative for producing this compound and its analogues. This biocatalytic approach offers high selectivity and operates under mild reaction conditions.

Lipase-Catalyzed Esterification and Transesterification

Lipases (E.C. 3.1.1.3) are widely used biocatalysts for ester synthesis due to their ability to catalyze esterification and transesterification reactions with high efficiency. mdpi.com The synthesis of esters like 2-ethylhexyl palmitate, a structurally similar compound, has been extensively studied using various lipases. korea.ac.krnih.gov These studies provide a strong basis for the enzymatic production of this compound.

The choice of lipase is critical for optimizing the synthesis of fatty acid esters. Several commercially available lipases have been evaluated for their effectiveness in synthesizing esters similar to this compound.

Candida antarctica : Lipase from Candida antarctica (often immobilized as Novozym 435) is a versatile and frequently used biocatalyst. korea.ac.krsemanticscholar.org It has demonstrated high efficiency in various esterification reactions. korea.ac.kr In the context of resolving chiral intermediates, Candida antarctica lipase B (CAL-B) has shown excellent enantioselectivity. mdpi.com

Thermomyces lanuginosus : The lipase from Thermomyces lanuginosus (commercially available as Lipozyme TL IM) is another highly effective biocatalyst. korea.ac.krengineering.org.cn A liquid form of this lipase (Eversa Transform 2.0) has also been successfully used after immobilization. korea.ac.kr

Candida sp. : Lipase from Candida sp. 99–125, when immobilized, has been used to synthesize 2-ethylhexyl palmitate, achieving a 91% esterification degree under optimized conditions in petroleum ether. researchgate.net

The selection of the most suitable enzyme often depends on the specific reaction conditions and the desired product characteristics.

Immobilization of lipases enhances their stability, reusability, and performance in industrial processes. Various materials and methods have been explored for this purpose.

On Fabric Membranes : Lipase-immobilized membrane bioreactors have been effectively used for the synthesis of esters like 2-ethylhexyl palmitate, achieving high esterification degrees and product purity. bmbreports.org Polyacrylonitrile (PAN) based membranes have been mentioned for covalent immobilization of lipases. bmbreports.org

On Silica (B1680970) Carriers : While not explicitly detailed for this compound, silica gels are commonly used as water absorbents in enzymatic esterification to shift the reaction equilibrium towards product formation. researchgate.net Hydrophobic macroporous carriers, such as Lewatit VP OC 1600, have been successfully used to immobilize lipase from Thermomyces lanuginosus for the synthesis of 2-ethylhexyl palmitate. korea.ac.kr Polymeric nanospheres, such as those made from poly(2-hydroxyethyl methacrylate-co-N-methacryloyl-(L)-phenylalanine-methyl ester), have also shown high enzyme loading capacities. bmbreports.org

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product in biocatalytic systems. Key parameters include temperature, enzyme loading, and substrate molar ratio.

For the synthesis of the analogue 2-ethylhexyl palmitate, optimal conditions using an immobilized lipase from Thermomyces lanuginosus were found to be a temperature of 55 °C and an enzyme loading of 2% (w/w), resulting in a 97% conversion. korea.ac.kr Another study using Lipozyme RM IM identified optimal conditions as a 1:3 molar ratio of palmitic acid to 2-ethylhexanol, a temperature of 70°C, and 10 wt.% enzyme loading, achieving a 95.22% conversion in 6 hours. researchgate.net The use of microwave irradiation has also been shown to improve enzyme activity and significantly reduce reaction times. nih.gov

| Parameter | Optimal Value (Immobilized T. lanuginosus) korea.ac.kr | Optimal Value (Lipozyme RM IM) researchgate.net |

| Temperature | 55 °C | 70 °C |

| Enzyme Loading | 2% (w/w) | 10 wt.% |

| Substrate Molar Ratio | Not specified | 1:3 (Palmitic Acid:Alcohol) |

| Conversion | 97% | 95.22% |

| Reaction Time | Not specified | 6 hours |

Biocatalyst Immobilization Techniques (e.g., on Fabric Membranes, Silica Carriers)

Kinetic Analysis of Enzymatic Reactions for this compound

Kinetic studies provide valuable insights into the reaction mechanism and help in designing efficient bioreactors. For the synthesis of 2-ethylhexyl palmitate, kinetic analyses have shown that high reaction rates can be achieved, with conversions reaching around 80% in as little as 30 minutes under certain conditions. researchgate.net

The influence of enzyme concentration is a key aspect of kinetic studies. Increasing the enzyme concentration generally leads to higher initial reaction rates. researchgate.net For instance, in the synthesis of 2-ethylhexyl palmitate, using enzyme concentrations in the range of 5 to 20 wt.% resulted in high reaction rates. researchgate.net

Kinetic resolution studies of related compounds, such as tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, have also been performed. mdpi.com These studies investigate the influence of reaction time and temperature on conversion and enantiomeric excess, demonstrating that optimal conditions can be found to achieve high purity of the desired enantiomer. mdpi.com For example, with CAL-B, a 50% conversion and over 99% enantiomeric excess for both enantiomers were achieved after 24 hours. mdpi.com

| Enzyme | Substrate | Key Kinetic Finding |

| Lipozyme RM IM | 2-ethylhexyl palmitate | ~80% conversion achievable in 30 minutes. researchgate.net |

| Candida antarctica Lipase B | tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate | 50% conversion with >99% ee after 24 hours. mdpi.com |

Scalability and Sustainability Considerations in Enzymatic Production

Challenges and Strategies for Scalable Production

A primary challenge in the synthesis of fatty acid esters like this compound is the high viscosity of the product, which can lead to significant mass transfer limitations, slowing down the reaction rate and complicating the scale-up process. nih.govresearchgate.net To overcome these hurdles, researchers have focused on advanced bioreactor designs and process intensification techniques.

Advanced Bioreactor Design: The choice of reactor is critical for ensuring efficient mixing and continuous operation.

Packed Bed Bioreactors (PBRs): PBRs with immobilized lipases are a scalable option for continuous ester production. In studies on the analogous compound 2-ethylhexyl palmitate, a PBR with lipase from Candida sp. 99-125 immobilized on a textile membrane demonstrated excellent long-term stability over 30 batches (more than 300 hours) with an average esterification yield of approximately 95%. researchgate.netresearchgate.net The in-situ removal of water, a byproduct of the reaction, is crucial and can be achieved using molecular sieves to shift the equilibrium towards higher product conversion. researchgate.net

Membrane Bioreactors: Lipase-immobilized membrane bioreactors also present a viable path for industrial production. A reactor using lipase immobilized on a surfactant-modified cotton membrane achieved an average esterification degree of 95% and a product purity of 98% for 2-ethylhexyl palmitate. researchgate.netbmbreports.org A key advantage is the potential for the membrane reactor to be reused for numerous batches, with some studies reporting stable performance for at least 21 cycles. researchgate.net

Rotating Packed Bed (RPB) Reactors: To specifically address the issue of high viscosity and poor mass transfer, the rotating packed bed reactor offers a significant process intensification. nih.gov The high gravitational field generated within the RPB enhances micromixing. For 2-ethylhexyl palmitate synthesis, an RPB reactor reduced the reaction time to just one hour while achieving a yield of nearly 99%, outperforming traditional stirred-tank reactors. nih.govresearchgate.net The enzyme also showed a longer lifetime in the RPB system. nih.gov

Enzyme Immobilization and Reusability: Immobilization is a cornerstone of scalable and sustainable enzymatic processes. mdpi.comacs.org By anchoring the enzyme to a solid support, it can be easily separated from the reaction mixture and reused for multiple cycles, which is vital for reducing the high cost associated with biocatalysts. rsc.orgnih.gov The choice of support material, such as macroporous resins or nanofibrous membranes, can significantly enhance the enzyme's stability against changes in temperature and pH. bmbreports.orgnih.gov The ability to reuse the immobilized enzyme is a critical factor in the economic feasibility of the entire process. nih.gov

Process Intensification: To improve efficiency and reduce energy consumption, methods like microwave and ultrasound irradiation have been explored.

Microwave Irradiation: The use of microwaves has been shown to shorten the reaction time for the synthesis of 2-ethylhexyl palmitate significantly. An immobilized lipase under microwave irradiation achieved a 99% conversion in about 3 hours and demonstrated excellent reusability. nih.gov

Ultrasound-Assisted Synthesis: Ultrasound is another green technology that can intensify the enzymatic process. In a solvent-free system, optimal ultrasound conditions led to a 96.56% conversion for 2-ethylhexyl palmitate in 120 minutes, with the enzyme maintaining over 70% conversion after five cycles. researchgate.netresearchgate.net

| Bioreactor Technology | Key Advantages | Reported Yield | Reaction Time | Enzyme Reusability | Reference |

|---|---|---|---|---|---|

| Packed Bed Bioreactor (PBR) | Good for continuous operation, high stability | ~95% | >10 hours per batch | Stable for 30 batches | researchgate.netresearchgate.net |

| Membrane Bioreactor | High product purity, good reusability | 95% | Not specified | Up to 21 batches | researchgate.netbmbreports.org |

| Rotating Packed Bed (RPB) Reactor | Intensified mass transfer, overcomes viscosity issues | ~99% | 1 hour | Stable for 9 batches | nih.govresearchgate.net |

| Ultrasound-Assisted Reactor | Process intensification, reduced reaction time | ~97% | 2 hours | Stable for 5 cycles | researchgate.netresearchgate.net |

Sustainability Assessment

The adoption of enzymatic routes for this compound production is driven by the principles of green chemistry. A holistic sustainability assessment involves evaluating environmental, economic, and social impacts.

Environmental and Economic Profile: Compared to conventional chemical catalysis, which often requires high temperatures and pressures, enzymatic processes operate under mild conditions, leading to significant energy savings. mdpi.com They also generate minimal by-products, simplifying downstream purification and reducing hazardous waste. mdpi.com The development of solvent-free systems further enhances the green credentials of the process by eliminating the need for volatile organic compounds. researchgate.netresearchgate.net

A Life Cycle Sustainability Assessment (LCSA) performed on the production of a similar compound, isopropyl palmitate, provides valuable insights. The study found that switching from chemical to enzymatic catalysis resulted in:

A 7% to 13% reduction in environmental impacts , attributed to less hazardous waste, lower feedstock consumption, and reduced steam usage. rsc.org

An increase in total operating costs by about 40% , primarily due to the high cost of the immobilized enzyme and higher labor costs associated with longer batch times. rsc.org

This highlights the critical economic trade-off. To improve profitability, process optimization must focus on reducing the reaction time and, most importantly, maximizing the number of times the enzyme can be reused. rsc.org

| Impact Category | Enzymatic Process vs. Chemical Process | Primary Reason | Reference |

|---|---|---|---|

| Environmental Impact | 7-13% Reduction | Lower energy use, reduced hazardous waste generation | rsc.org |

| Operating Costs | ~40% Increase | High cost of immobilized enzyme, longer batch times | rsc.org |

| Worker Safety | Improved | Milder reaction conditions, less hazardous materials | rsc.org |

| Sustainability Hotspot | Enzyme Reusability | Key factor for reducing both environmental impact and cost | rsc.org |

Ultimately, the successful industrial-scale enzymatic production of this compound depends on an integrated approach. This involves selecting highly active and stable lipases, optimizing their immobilization for maximum reuse, designing efficient bioreactors that overcome physical limitations, and intensifying the process to reduce time and energy costs. While the initial investment in biocatalysts is higher, the long-term environmental benefits and potential for cost reduction through process optimization make it a compelling and sustainable manufacturing strategy.

Biological Activities and Mechanistic Investigations of 2 Hydroxyethyl Palmitate

Antimicrobial Mechanisms of 2-Hydroxyethyl Palmitate

This compound, an ester formed from palmitic acid and ethylene (B1197577) glycol, has demonstrated potential as an antimicrobial agent. solubilityofthings.com Research suggests it is capable of inhibiting the growth of various microorganisms, including bacteria and fungi. Its amphiphilic nature, possessing both a hydrophobic fatty acid tail and a hydrophilic alcohol group, is thought to contribute to its biological activity. solubilityofthings.com

Antibacterial Efficacy and Mode of Action

Preliminary studies indicate that this compound possesses antibacterial properties. While comprehensive studies on the pure compound are limited, research on extracts containing derivatives of this compound provides insight into its efficacy. In one study, an extract from Actinomycetes containing a "this compound, Tms Derivative" was tested for antimicrobial activity against several pathogenic bacteria. niscpr.res.in The extract showed inhibitory activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, Klebsiella pneumoniae, and Proteus vulgaris. niscpr.res.in

The precise mode of action for this compound is not fully elucidated. However, the mechanisms of similar fatty acid-based compounds suggest a primary interaction with the bacterial cell envelope. plos.orgnih.gov It is hypothesized that the compound penetrates the bacterial cell membrane, leading to depolarization, increased permeability, and eventual rupture. plos.orgnih.gov This disruption causes the leakage of essential intracellular components, culminating in cell death. plos.org

Table 1: Antibacterial Activity of an Extract Containing a this compound Derivative Data sourced from a study on crude extracts from Actinomycetes AIA6 isolate. niscpr.res.in

| Target Pathogen | Extract Solvent | Inhibition Zone (mm) |

| Staphylococcus aureus | Benzene | 11 |

| Staphylococcus aureus | Ethyl Acetate (B1210297) | 11 |

| Pseudomonas aeruginosa | Benzene | 18 |

| Pseudomonas aeruginosa | Ethyl Acetate | 21 |

| Bacillus subtilis | Benzene | 19 |

| Klebsiella pneumoniae | Ethyl Acetate | 12 |

| Proteus vulgaris | Petroleum Ether | 21 |

| Proteus vulgaris | Ethyl Acetate | 15 |

Antifungal Properties and Cellular Targets

This compound also exhibits antifungal activity. Laboratory studies confirm its ability to inhibit the growth of fungi and other microorganisms. Similar to its antibacterial action, insights into its specific antifungal targets come from studies on extracts. An extract containing a derivative of this compound was found to be active against Aspergillus flavus, Aspergillus niger, and Saccharomyces cerevisiae. niscpr.res.in However, the same study noted no activity against Aspergillus terreus and Candida albicans. niscpr.res.in

The cellular targets for many fatty acids and their esters are the fungal cell membranes. nih.govresearchgate.net These compounds can disrupt the membrane structure, leading to impaired metabolic functions and inhibition of spore germination. researchgate.net For instance, palmitic acid-tethered lipo-γ-AA peptides have been shown to have potent, broad-spectrum activity against fungal pathogens by targeting their membranes. nih.gov This suggests that the primary cellular target of this compound in fungi is likely the cell membrane, where its amphiphilic structure can interfere with the lipid bilayer's integrity.

Table 2: Antifungal Activity of an Extract Containing a this compound Derivative Data sourced from a study on crude extracts from Actinomycetes AIA10 isolate. niscpr.res.in

| Target Pathogen | Extract Solvent | Inhibition Zone (mm) |

| Aspergillus flavus | Chloroform | 11 |

| Aspergillus niger | Chloroform | 11 |

| Saccharomyces cerevisiae | Ethyl Acetate | 9 |

Broad-Spectrum Antimicrobial Effects and Future Directions

The available evidence indicates that this compound has potential as a broad-spectrum antimicrobial agent, demonstrating inhibitory effects against both bacteria and fungi. solubilityofthings.comniscpr.res.in Its activity against Gram-positive and Gram-negative bacteria suggests a mechanism that targets common structural features, such as the cell membrane. niscpr.res.in

Future research should focus on validating these findings using the purified form of this compound to determine its precise minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC) against a wider range of pathogens. Elucidating the specific molecular interactions with microbial membranes and other potential intracellular targets will be crucial for understanding its full therapeutic potential and for developing it as a candidate for applications in food preservation or as an antimicrobial therapeutic. solubilityofthings.com

Cellular and Molecular Effects of this compound

Beyond its direct antimicrobial actions, this compound and its parent compound, palmitic acid, exert significant effects on various cellular and molecular pathways, particularly those involved in inflammation and oxidative stress.

Impact on Cellular Signaling Pathways (e.g., NF-κB, JNK)

This compound has been identified as having a strong potential for interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway, suggesting its utility in the development of anti-inflammatory agents. chemicalbook.com While direct studies on the ester are emerging, extensive research on its parent fatty acid, palmitate, provides a mechanistic framework.

Palmitate is a known activator of inflammatory signaling. In human endothelial cells, palmitate induces the activation of NF-κB signaling, measured by the phosphorylation of IκBα and increased expression of downstream targets like IL-6 and ICAM. nih.gov This activation is linked to Toll-like receptor 4 (TLR4) signaling. nih.gov Similarly, in muscle cells, both palmitate and oleate (B1233923) have been shown to upregulate the inhibitor of NF-κB kinase (IKKα/β), indicating activation of the NF-κB pathway. nih.gov

Palmitate also activates stress-responsive kinase pathways, including the c-Jun N-terminal kinase (JNK) pathway. oup.com In preadipocytes, palmitate treatment leads to increased phosphorylation of JNK. nih.gov This effect is also observed in macrophages and pancreatic beta cells, where palmitate-induced conditions activate JNK and ERK1/2 signaling, which are crucial for processes like gene transcription and apoptosis. spandidos-publications.com The activation of JNK by palmitate is often linked to the induction of oxidative stress. nih.gov

Table 3: Summary of Palmitate Effects on Cellular Signaling Pathways

| Cell Type | Pathway Affected | Observed Effect | Reference(s) |

| Human Endothelial Cells | NF-κB | Activation via TLR4, increased phospho-IκBα, IL-6, ICAM | nih.gov |

| Muscle Cells (C2C12) | NF-κB, JNK | Upregulation of IKKα/β, activation of JNK | nih.gov |

| Hepatocytes (HepG2) | NF-κB, JNK | Activation of NF-κB and JNK in response to palmitate | nih.govd-nb.info |

| Preadipocytes (3T3-L1) | JNK | Increased phosphorylation of JNK | nih.gov |

| Macrophages | JNK, ERK1/2 | Activation of JNK and ERK1/2 signaling | spandidos-publications.com |

Modulation of Oxidative Stress and Reactive Oxygen Species (ROS) Production

The cellular effects of palmitate are strongly associated with the induction of oxidative stress and the generation of Reactive Oxygen Species (ROS). oup.com Saturated fatty acids like palmitate can trigger oxidative stress, which in turn leads to cellular dysfunction and damage. mdpi.com

In endothelial cells, palmitate exposure leads to a more than two-fold increase in superoxide (B77818) levels, a key ROS. nih.gov This increase is dependent on the enzyme NADPH oxidase and is linked to the activation of the NF-κB pathway. nih.gov In pancreatic β-cells, palmitate increases ROS production by activating NADPH oxidase, leading to β-cell dysfunction. nih.gov Similarly, in cardiomyocytes, palmitate induces apoptosis by increasing intracellular ROS generation and activating the ERK1/2 signaling pathway. nih.gov This overproduction of ROS can impair mitochondrial function and activate stress-sensitive pathways, contributing to cellular damage. mdpi.com While physiological doses of palmitate may offer some protection against chemically-induced oxidative stress, higher concentrations are consistently shown to be pro-oxidant. nih.gov

Table 4: Summary of Palmitate Effects on Oxidative Stress and ROS Production

| Cell Type | Key Finding | Mechanism | Reference(s) |

| Human Endothelial Cells | Increased superoxide production | Activation of NADPH oxidase via TLR4 signaling | nih.gov |

| Pancreatic β-cells (INS-1D) | Increased ROS production | Activation of NADPH oxidase | nih.gov |

| Cardiomyocytes (H9c2) | Increased intracellular ROS | Associated with apoptosis and ERK1/2 activation | nih.gov |

| Mouse Arteries | Elevated superoxide formation | Dependent on cyclooxygenase-2 (COX-2) | nih.gov |

| Hepatocytes | Induces oxidative stress | Prevented by certain antioxidants | researchgate.net |

Influence on Mitochondrial Function and Bioenergetics

The direct influence of this compound on mitochondrial function is not extensively documented in scientific literature. However, as it is readily hydrolyzed to palmitic acid and ethylene glycol, its biological effects are largely attributable to its metabolic byproducts, particularly palmitate. Palmitic acid, a 16-carbon saturated fatty acid, has been extensively studied for its impact on mitochondrial bioenergetics.

High concentrations of palmitate are known to induce mitochondrial dysfunction. This is characterized by a decrease in ATP generation, a lower oxygen consumption rate (OCR), and a reduction in the mitochondrial membrane potential. nih.gov Conversely, low concentrations of palmitate have been observed to potentially enhance mitochondrial metabolism. nih.gov

Studies on mouse pancreatic islets have shown that prolonged exposure to palmitate (48 hours) can lower the glucose-sensitivity of mitochondrial respiration, although basal oxygen consumption may remain unaffected. plymouth.ac.uk In skeletal muscle cells, palmitate exposure has been found to negate the beneficial effects of insulin (B600854) on mitochondrial function, which include an increase in the cell respiratory control ratio and the coupling efficiency of oxidative phosphorylation. nih.gov The mechanism for this impairment can involve an immediate increase in mitochondrial proton leak. e-dmj.org

The impact of palmitate on mitochondrial function is concentration-dependent. While high concentrations are associated with lipotoxicity and impaired mitochondrial function, lower levels may have different effects. nih.gov For instance, in AML12 liver cells, high palmitate concentrations (>250 μM) led to reduced ATP generation and oxygen consumption, while concentrations below 100 μM did not produce detectable mitochondrial dysfunction. nih.gov

| Parameter | Effect of High Palmitate Concentration | Cell Type/Model | Reference |

|---|---|---|---|

| ATP Generation | Decreased | AML12 Liver Cells | nih.gov |

| Oxygen Consumption Rate (OCR) | Decreased | AML12 Liver Cells | nih.gov |

| Mitochondrial Membrane Potential | Decreased | AML12 Liver Cells | nih.gov |

| Mitochondrial Proton Leak | Increased | Skeletal Muscle Cells | e-dmj.org |

| Glucose-Sensitivity of Respiration | Decreased (prolonged exposure) | Mouse Pancreatic Islets | plymouth.ac.uk |

Metabolic Roles and Interactions of this compound and Related Fatty Acid Esters

Enzymatic Hydrolysis and In Vivo Metabolism of this compound

The in vivo metabolism of this compound is initiated by enzymatic hydrolysis. europa.eu This process is catalyzed by lipases and esterases present in the gastrointestinal tract. The hydrolysis of the ester bond in this compound results in the release of its two constituent molecules: palmitic acid and ethylene glycol. europa.eu

In vitro studies using pancreatic lipase (B570770) preparations have confirmed the enzymatic breakdown of fatty acid esters of ethylene glycol. europa.eu Once hydrolyzed, the breakdown products are absorbed and distributed throughout the organism. Palmitic acid, being a long-chain fatty acid, is absorbed in the intestines where it can be utilized as an energy source. europa.eu Ethylene glycol, due to its high water solubility and low molecular weight, is also readily absorbed. europa.eu The efficiency of this hydrolysis is crucial for the subsequent metabolic fate of the compound.

Interactions with Lipid Metabolism and Lipotoxicity Pathways

Following its hydrolysis, the liberated palmitic acid from this compound enters the cellular fatty acid pool and actively participates in lipid metabolism. Palmitic acid can be used for the synthesis of other lipids, such as triglycerides for energy storage, or incorporated into membrane phospholipids. nih.gov

However, an excess of intracellular palmitic acid can lead to a state of lipotoxicity, a process implicated in the pathophysiology of metabolic diseases. nih.govnih.gov Lipotoxicity from high palmitate levels can manifest as cellular stress, including endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS). e-dmj.org In hepatocytes, for example, treatment with palmitic acid can induce the accumulation of lipid droplets and trigger pathways leading to cellular dysfunction. rsc.org The activation of certain protein kinases and transcription factors in response to high palmitate levels can further dysregulate lipid metabolism and promote inflammatory pathways. rsc.org

Influence on Circadian Rhythms and Epigenetic Modifications (e.g., Histone Acetylation)

The metabolic products of this compound, particularly palmitate, can influence the molecular machinery of the circadian clock and epigenetic modifications. The circadian clock is an internal timekeeping system that regulates many aspects of metabolism and physiology in a 24-hour cycle. preprints.orgmdpi.com

Studies in muscle cells have demonstrated that palmitate can reprogram the circadian transcriptome, altering the rhythmic expression of numerous genes without affecting the core clock genes themselves. nih.gov This reprogramming can be mediated through epigenetic mechanisms, specifically through the modification of histone acetylation. nih.gov Palmitate has been shown to alter the cycling of histone H3 lysine (B10760008) 27 acetylation (H3K27ac), a marker of active gene enhancers. nih.gov This suggests that lipid overload can redirect the circadian chromatin landscape, leading to changes in the rhythmic expression of genes involved in metabolic pathways like lipid biosynthesis. nih.gov

In hepatocytes, palmitate has been found to disrupt circadian gene oscillations by potentially interfering with the activity of SIRT1, a deacetylase that plays a role in clock function. frontiersin.org This disruption can affect the interaction between core clock proteins like CLOCK and BMAL1. frontiersin.org These findings indicate that elevated levels of fatty acids, such as those derived from this compound, can lead to a misalignment of circadian rhythms at the cellular level through epigenetic changes. nih.gov

Role in Fuel Utilization and Glucose Metabolism (as related to palmitate)

Palmitic acid, as a major metabolic product of this compound, plays a significant role in cellular fuel utilization and has a complex relationship with glucose metabolism. As a fatty acid, palmitate is a primary substrate for beta-oxidation, a mitochondrial process that generates a large amount of ATP.

However, the interplay between fatty acid and glucose metabolism is tightly regulated. In states of high fatty acid availability, such as after the hydrolysis of this compound, the oxidation of palmitate can inhibit the utilization of glucose. This phenomenon, known as the glucose-fatty acid cycle or Randle cycle, involves the inhibition of key glycolytic enzymes by the products of fatty acid oxidation.

Prolonged exposure to high levels of palmitate is also strongly linked to the development of insulin resistance in tissues like skeletal muscle, liver, and pancreatic β-cells. e-dmj.org In skeletal muscle cells, palmitate can impair insulin-stimulated glucose uptake. spandidos-publications.com In hepatocytes, palmitate can induce insulin resistance and disrupt glucose homeostasis by affecting key enzymes in gluconeogenesis, such as G6Pase and PEPCK. rsc.org The mechanisms underlying palmitate-induced insulin resistance are multifaceted and involve the accumulation of lipid intermediates, activation of inflammatory signaling pathways, and induction of cellular stress. rsc.org

| Metabolic Process | Effect of High Palmitate Concentration | Cell/Tissue Type | Reference |

|---|---|---|---|

| Insulin-stimulated glucose uptake | Inhibited | Skeletal muscle | spandidos-publications.com |

| Gluconeogenesis | Increased | Hepatocytes | rsc.org |

| Glycogen synthesis | Decreased | Hepatocytes | rsc.org |

| Glucose-stimulated insulin secretion | Impaired (prolonged exposure) | Pancreatic β-cells | plymouth.ac.uk |

Applications of 2 Hydroxyethyl Palmitate in Advanced Biomedical and Material Sciences

Advanced Drug Delivery Systems Utilizing 2-Hydroxyethyl Palmitate

The amphiphilic character of this compound suggests its potential utility in sophisticated drug delivery technologies designed to improve the therapeutic efficacy of pharmaceutical agents. solubilityofthings.com

Liposomal and Nanoparticle Formulations for Therapeutic Agent Encapsulation

This compound's molecular structure, with its distinct hydrophilic and hydrophobic regions, makes it a candidate for the formation of lipid-based drug delivery vehicles such as liposomes and solid lipid nanoparticles (SLNs). While direct and extensive research on this compound as the primary component of these systems is limited, its properties are analogous to other lipids and surfactants commonly used in these formulations. The palmitate tail can integrate into the lipid core of a nanoparticle, while the hydroxyethyl (B10761427) head can interface with the aqueous environment, potentially aiding in the encapsulation of both lipophilic and hydrophilic drugs. frontiersin.org

Some reports suggest its use as a liposomal carrier for delivering therapeutic agents to specific cells or tissues. The principle behind this application lies in the ability of such amphiphilic molecules to self-assemble into vesicles that can entrap drugs, protecting them from degradation and facilitating their transport in the body. nih.govnih.gov For instance, the related compound N-palmitoylethanolamide has been successfully formulated into liposomes and lipid nanoparticles to improve its bioavailability. hielscher.com

Table 1: Physicochemical Properties of this compound and Their Relevance to Nanoparticle Formulation

| Property | Value/Characteristic | Relevance in Drug Delivery |

| Molecular Formula | C18H36O3 | Influences molecular weight and packing within a nanoparticle matrix. |

| Molecular Weight | ~300.48 g/mol | Affects diffusion and release characteristics from a carrier system. |

| Physical State | Waxy solid at room temperature solubilityofthings.com | Suitable for the preparation of solid lipid nanoparticles (SLNs). |

| Nature | Amphiphilic solubilityofthings.com | Enables self-assembly into vesicular structures like liposomes and nanoparticles, and can enhance the solubility of hydrophobic drugs. solubilityofthings.com |

| Solubility | Insoluble in water, soluble in organic solvents. chemicalbook.com | The lipophilic nature allows for the encapsulation of poorly water-soluble drugs. frontiersin.org |

| Biocompatibility | Generally considered biocompatible. solubilityofthings.com | Reduces the risk of toxicity and irritation in pharmaceutical formulations. solubilityofthings.com |

This table is generated based on data from multiple sources. solubilityofthings.comfrontiersin.orgchemicalbook.com

Controlled Release Mechanisms and Pharmacokinetic Considerations of this compound-Based Carriers

The pharmacokinetic profile of a drug—its absorption, distribution, metabolism, and excretion (ADME)—can be significantly altered when formulated in a nanocarrier. sci-hub.se Encapsulating a drug in a carrier made from or containing this compound could potentially:

Enhance Bioavailability: By improving the solubility of poorly water-soluble drugs, a key function of surfactants in pharmaceuticals. core.ac.uk

Prolong Circulation Time: Nanoparticles can protect drugs from rapid metabolism and clearance, extending their presence in the bloodstream. nih.gov

Modify Distribution: The physicochemical properties of the nanoparticle surface can influence where the drug accumulates in the body. sci-hub.se

While specific pharmacokinetic data for this compound-based carriers are not widely available, studies on similar lipid-based systems provide a foundational understanding of these potential effects. mdpi.com

Targeted Delivery Strategies Employing this compound Derivatives

Targeted drug delivery aims to concentrate a therapeutic agent at the site of action, such as a tumor or an area of inflammation, thereby increasing efficacy and minimizing off-target toxicity. frontiersin.org This is often achieved by functionalizing the surface of a nanocarrier with targeting ligands (e.g., antibodies, peptides) that bind to specific receptors on target cells.

The chemical structure of this compound, specifically its primary hydroxyl (-OH) group, presents a potential site for chemical modification. chemicalbook.com This hydroxyl group could be esterified or etherified with various molecules, including targeting ligands or polymers like polyethylene (B3416737) glycol (PEG) for "stealth" properties that help evade the immune system. While research on specific derivatives of this compound for targeted delivery is not extensively documented, the principle is well-established in the field of drug delivery. For example, other palmitate-containing molecules have been functionalized for targeted applications. tandfonline.comnih.gov The development of such derivatives could pave the way for creating "smart" nanocarriers that actively seek out diseased tissues.

Biomaterials and Functional Formulations Incorporating this compound

Beyond its potential in advanced drug delivery, this compound serves as a functional excipient in various biomedical and pharmaceutical formulations, primarily leveraging its properties as a surfactant and stabilizer.

Integration into Polymeric Matrices and Composites (e.g., Poly(2-hydroxyethyl methacrylate))

Poly(2-hydroxyethyl methacrylate) (pHEMA) is a widely used biocompatible polymer in biomedical applications, including soft contact lenses, hydrogels for drug delivery, and tissue engineering scaffolds. researchgate.netsigmaaldrich.comrsc.org Hydrogels made from pHEMA are known for their ability to hold water and their biocompatibility. mdpi.com

This compound can be incorporated into pHEMA-based matrices to modify their properties. Due to its lipophilic palmitate chain, it can act as a solid-phase plasticizer, potentially increasing the flexibility and altering the mechanical properties of the polymer matrix. Its integration could also modify the surface properties of the biomaterial, making it more lipophilic and influencing its interaction with biological environments, such as cell adhesion. sigmaaldrich.com Studies have explored incorporating lipid-based components like Capmul® into pHEMA hydrogels to control and enhance the release of poorly water-soluble drugs. researchgate.netinnovareacademics.in This suggests a similar role could be envisaged for this compound.

Table 2: Potential Effects of Integrating this compound into pHEMA Polymeric Matrices

| Parameter | Potential Effect of Integration | Rationale |

| Drug Release | Modulation of release for lipophilic drugs | The lipid component can create a reservoir for lipophilic drugs, affecting their partitioning and diffusion out of the hydrogel matrix. innovareacademics.in |

| Mechanical Properties | Increased flexibility (plasticizing effect) | The long hydrocarbon chain of the palmitate can disrupt the rigidity of the polymer network. |

| Surface Properties | Increased hydrophobicity | The exposed palmitate chains at the surface can alter the material's interaction with aqueous and biological fluids. |

| Biocompatibility | Generally maintained | Both pHEMA and this compound are considered to be biocompatible materials. solubilityofthings.comrsc.org |

This table is based on established principles of polymer science and drug delivery. solubilityofthings.comrsc.orginnovareacademics.in

Role in Stabilizing Emulsions and Dispersions in Biomedical Contexts

The primary and most well-documented application of this compound is as a non-ionic surfactant and emulsion stabilizer. chemicalbook.comalfa-chemistry.com Emulsions are mixtures of immiscible liquids, such as oil and water, and are common in pharmaceutical and cosmetic formulations like creams, lotions, and some parenteral nutrition products. nih.govdovepress.com

As an amphiphilic molecule, this compound positions itself at the oil-water interface, reducing the interfacial tension and preventing the droplets of the dispersed phase from coalescing. solubilityofthings.com This action is crucial for maintaining the stability and shelf-life of the emulsion. researchgate.net It is often used as a co-emulsifier, thickener, and dispersing agent in various formulations. Its non-ionic nature makes it less susceptible to pH changes and the presence of electrolytes, offering formulation stability across a range of conditions. chemicalbook.com

Table 3: Examples of Formulations Where this compound Acts as a Stabilizer

| Formulation Type | Function of this compound | Benefit in Biomedical Context |

| Topical Creams/Lotions | Emulsifier, Thickening Agent, Emollient | Creates stable, aesthetically pleasing formulations for topical drug delivery; provides moisturizing properties. |

| Pharmaceutical Ointments | Stabilizer, Dispersing Agent | Ensures uniform distribution of the active pharmaceutical ingredient (API) within the base. |

| Parenteral Emulsions | Co-emulsifier | Can be used to help stabilize lipid emulsions for intravenous administration of nutrients or lipophilic drugs. |

This table is generated based on the established roles of surfactants in pharmaceutical formulations.

Development of Bio-based Lubricants and Additives (e.g., as part of 2-hydroxyethyl esters)

The compound this compound, a member of the 2-hydroxyethyl ester (HEE) family, is gaining attention as a promising bio-based lubricant and fuel additive. researchgate.netatlantis-press.comatlantis-press.com These esters are typically synthesized via the transesterification of vegetable oils or fatty acids with ethylene (B1197577) glycol. researchgate.netugm.ac.idunimma.ac.id The resulting HEEs are valued for their potential to improve the lubricity of fuels, particularly low-sulfur diesel, which often loses its natural lubricating properties during the hydrodesulfurization process. ugm.ac.idunimma.ac.idkemdikbud.go.id

The effectiveness of 2-hydroxyethyl esters as lubricity enhancers is attributed to their molecular structure. They possess a long alkyl chain, which is lipophilic, and a polar hydroxyl (-OH) group. kemdikbud.go.id This structure is believed to provide better lubrication capabilities than more common biodiesel components like fatty acid methyl esters (FAME) or fatty acid ethyl esters (FAEE). kemdikbud.go.id The hydroxyl group enhances the molecule's ability to form a protective film on metal surfaces, minimizing direct contact and reducing friction and wear. ugm.ac.idresearchgate.net

Table 1: Composition of 2-Hydroxyethyl Esters from Various Oil Sources

| Source Oil | Key 2-Hydroxyethyl Ester Components Identified | Reported Yield/Abundance | Reference |

|---|---|---|---|

| Soybean Oil | This compound, 2-hydroxyethyl linoleate, 2-hydroxyethyl stearate (B1226849), 2-hydroxyethyl arachidonate, 2-hydroxyethyl behenate | 66.5% total HEE yield (relative to chromatogram peak area) | unimma.ac.idkemdikbud.go.id |

| Peanut Oil | Mixture of 2-hydroxyethyl esters including those from oleic and linoleic acids | 54.69% total abundance of HEE from a product conversion of 77.47% | researchgate.netatlantis-press.com |

| Castor Oil | 2-hydroxyethyl ricinoleate, 2-HE oleate (B1233923), 2-HE linoleate, 2-HE stearate, 2-HE palmitate | Product dominated by HEEs (94.16%), with 2-HE palmitate at 1.92% abundance | ugm.ac.id |

Emerging Applications and Research Opportunities

Beyond its use in lubricants, this compound and related structures are subjects of research for novel applications in material science and biomedicine. Its unique chemical properties, including its amphiphilic nature and biocompatibility, open up several avenues for future development. solubilityofthings.com

In material science, this compound is being explored as a plasticizer or additive in the plastics and coatings industry to enhance flexibility and durability. lookchem.com A significant area of research is in advanced lubricants, such as bio-based ionic liquids. One study investigated bis(2-hydroxyethyl) ammonium (B1175870) palmitate, a protic ionic liquid crystal derived from palmitic acid, as a high-temperature lubricant, noting its ability to achieve ultra-low friction. researchgate.net This highlights a research opportunity in developing stable, high-performance lubricants from renewable palmitate sources for demanding applications.

In the biomedical field, this compound is being investigated for its potential in drug delivery systems. solubilityofthings.com Its structure allows it to act as a liposomal carrier, potentially improving the delivery of therapeutic agents to specific cells or tissues. Furthermore, its ability to enhance the solubility of hydrophobic drugs is a key area of interest for improving bioavailability. solubilityofthings.com Research also suggests that this compound may have antimicrobial properties, inhibiting the growth of various microorganisms in laboratory settings. There is also emerging evidence pointing to its potential for the development of anti-inflammatory and anticancer drugs due to its strong interaction potential with NFkB, a key regulator of inflammation and cancer. lookchem.comchemicalbook.com

The broader family of hydroxyethyl esters is also showing promise in biomaterials. For example, compounds like 2-hydroxyethyl 2-hydroxypropanoate are being studied for use as biodegradable and regenerative scaffolds for tissue engineering. biosynth.com These related research streams suggest that the unique combination of a fatty acid chain and a hydroxylated ethanol (B145695) group, as seen in this compound, provides a versatile molecular platform for creating advanced materials.

Table 2: Emerging Research Applications for this compound and Related Compounds

| Application Area | Compound/System | Key Research Finding/Opportunity | Reference |

|---|---|---|---|

| Biomedical (Drug Delivery) | This compound | Acts as a liposomal carrier; enhances solubility of hydrophobic drugs. | solubilityofthings.com |

| Biomedical (Therapeutics) | This compound | Shows potential for developing anti-inflammatory and anticancer drugs via interaction with NFkB. | lookchem.comchemicalbook.com |

| Biomedical (Antimicrobial) | This compound | Inhibits the growth of bacteria and fungi in laboratory settings. | |

| Material Science (Lubricants) | bis(2-hydroxyethyl) ammonium palmitate | Functions as a bio-based ionic liquid crystal lubricant for high-temperature, low-friction applications. | researchgate.net |

| Material Science (Plastics) | This compound | Can be used as a plasticizer to improve flexibility and durability of plastics and coatings. | lookchem.com |

| Biomaterials (Tissue Engineering) | 2-Hydroxyethyl 2-hydroxypropanoate | Used to create biodegradable and regenerative scaffolds. | biosynth.com |

Analytical Methodologies for Characterization and Quantification of 2 Hydroxyethyl Palmitate

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for separating 2-Hydroxyethyl palmitate from complex mixtures and for its precise identification. Gas and liquid chromatography, particularly when coupled with mass spectrometry, are powerful tools in this regard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. ub.edu The compound is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification. nist.govnelsonlabs.com

In the analysis of this compound, the electron ionization (EI) mass spectrum is a key identifier. nelsonlabs.com For instance, derivatization of the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether results in a predictable mass shift of 72 Da in the molecular ion, confirming the presence of a single hydroxyl group. nelsonlabs.com GC-MS has been successfully used to identify this compound in various samples, including those derived from plant extracts and transesterification reactions of oils. jppres.comscispace.com The NIST Chemistry WebBook provides reference mass spectrum data for this compound, which serves as a crucial resource for its identification. nist.gov

Table 1: GC-MS Analysis Parameters for Fatty Acid Esters

| Parameter | Typical Value/Condition |

|---|---|

| Column | Capillary column (e.g., Rtx-5MS) scispace.com |

| Carrier Gas | Helium scispace.com |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped, e.g., 70°C to 305°C scispace.com |

| Ionization Mode | Electron Ionization (EI) nelsonlabs.com |

| Detector | Mass Spectrometer (Quadrupole or Ion Trap) ub.edu |

| Identification | Comparison with NIST library spectra jppres.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for analyzing less volatile and thermally labile compounds, offering a complementary approach to GC-MS. qut.edu.au In LC-MS, this compound is separated in the liquid phase before being introduced into the mass spectrometer. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques used. nelsonlabs.comnih.gov

LC-MS is particularly useful for identifying and quantifying fatty acid esters in complex biological matrices. nih.govplos.org For instance, LC-MS methods have been developed to analyze various fatty acid esters of hydroxy fatty acids (FAHFAs), a class of lipids to which this compound is related. nih.gov The technique allows for the separation of isomers and provides molecular weight information through the detection of protonated molecules [M+H]+ or other adducts. nelsonlabs.comnih.gov Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the parent ion. nelsonlabs.comnih.gov

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound, which is vital for confirming its identity and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for elucidating the precise molecular structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to characterize this compound.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to each other. For this compound, characteristic signals would include those for the terminal methyl group, the long chain of methylene (B1212753) groups, the methylene groups adjacent to the ester and hydroxyl functionalities, and the hydroxyl proton itself. researchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the number of different carbon atoms in the molecule. Key signals for this compound would correspond to the carbonyl carbon of the ester, the carbons of the ethylene (B1197577) glycol moiety, and the distinct carbons of the long palmitate chain. nih.gov

While specific spectral data for this compound is not extensively detailed in the provided search results, the principles of NMR analysis of similar fatty acid esters are well-established.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. mdpi.com

Key vibrational bands include:

A strong absorption band around 1730-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group.

A broad band in the region of 3200-3600 cm⁻¹, indicating the O-H stretching vibration of the hydroxyl group. mdpi.com

Strong C-H stretching vibrations in the 2800-3000 cm⁻¹ region, corresponding to the long alkyl chain. mdpi.com

C-O stretching vibrations typically found in the 1000-1300 cm⁻¹ range. researchgate.net

FT-IR is a rapid and non-destructive technique that is valuable for confirming the presence of these key functional groups and for monitoring chemical reactions, such as the synthesis of the compound. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching, broad | 3200 - 3600 |

| C-H (alkane) | Stretching | 2800 - 3000 |

| C=O (ester) | Stretching | 1730 - 1740 |

Thermal and Morphological Characterization Techniques

Thermal analysis techniques are employed to study the physical properties of this compound as a function of temperature. These methods are crucial for understanding its melting behavior and thermal stability.